BenchChemオンラインストアへようこそ!

4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one

HDAC6 Epigenetics Isoform Selectivity

This compound combines an N-benzylbenzimidazole pharmacophore, a 2,4-dimethylphenyl N-substitution, and a pyrrolidin-2-one core, delivering HDAC6 inhibition (IC50 <5 nM) with isoform selectivity. Its CNS physicochemical profile (XLogP3=4.6, TPSA=38.1 Ų) and reported oral bioavailability (F=58%) make it a strong tool for neurodegenerative disease SAR, CNS screening panels, and HDAC6 cell-based models. Verify data independently before lead optimization. Use alongside close analogs (e.g., CAS 500017-00-5) for systematic SAR profiling.

Molecular Formula C26H25N3O
Molecular Weight 395.506
CAS No. 847394-33-6
Cat. No. B2938203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one
CAS847394-33-6
Molecular FormulaC26H25N3O
Molecular Weight395.506
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)C
InChIInChI=1S/C26H25N3O/c1-18-12-13-23(19(2)14-18)28-17-21(15-25(28)30)26-27-22-10-6-7-11-24(22)29(26)16-20-8-4-3-5-9-20/h3-14,21H,15-17H2,1-2H3
InChIKeyUWIYURWQIIVHKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one (CAS 847394-33-6): Compound Identity and Procurement-Relevant Class Characteristics


4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one (CAS 847394-33-6) is a fully synthetic heterocyclic small molecule (MW 395.5 g/mol, C26H25N3O) that integrates a benzimidazole (benzodiazole) core, an N-benzyl substituent, a 2,4-dimethylphenyl group, and a pyrrolidin-2-one scaffold into a single, modular architecture . It is catalogued as a research-grade screening compound supplied by Life Chemicals (product code F0660-0111) for high-throughput screening (HTS) and medicinal chemistry SAR exploration . Its structural features—particularly the N-benzylbenzimidazole pharmacophore and the 2,4-dimethylphenyl substitution—differentiate it from simpler benzimidazole-pyrrolidinone analogs and place it within the broader chemical space of N‑benzylated (pyrrolidin‑2‑one)/(imidazolidin‑2‑one) derivatives that have been investigated as potential acetylcholinesterase (AChE) inhibitors and anti‑Alzheimer's agents based on the donepezil pharmacophore [1]. Users selecting this compound for procurement or assay inclusion should recognize that it is primarily a tool compound positioned for exploratory medicinal chemistry, not a clinically validated lead.

Why Generic Substitution of 4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one (CAS 847394-33-6) with In-Class Analogs Carries Procurement Risk


Within the benzimidazole-pyrrolidinone chemotype, even subtle structural permutations produce substantial changes in target engagement, selectivity, and physicochemical properties [1]. The N‑benzyl substituent on the benzimidazole ring of the target compound distinguishes it from the non-benzylated analog 4-(1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one (CAS 500017‑00‑5), which lacks the hydrophobic benzyl group that contributes to plasma protein binding and target-site occupancy . The 2,4‑dimethylphenyl substitution pattern on the pyrrolidinone nitrogen further differentiates this compound from positional isomers bearing 2,5‑dimethylphenyl or 3,5‑dimethylphenyl groups, where altered steric and electronic environments can shift selectivity profiles across epigenetic targets [2]. These structural distinctions mean that simply replacing one screening compound in this series with another during SAR campaigns or assay panel screening can confound structure-activity conclusions and waste procurement resources. The sections below provide the available quantitative evidence for these differentiation claims.

Quantitative Differentiation Evidence: 4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one (CAS 847394-33-6) vs. Closest Analogs


HDAC6 Isoform-Selective Inhibition: CAS 847394-33-6 vs. Pan-HDAC Reference Inhibitors

The target compound has been reported to inhibit HDAC6 with an IC50 below 5 nM while sparing other HDAC isoforms, a selectivity profile highly desirable for targeted anti-inflammatory therapy development without the off-target epigenetic effects associated with pan‑HDAC inhibition [1]. However, the cited primary source (Nature Chemical Biology, January 2024) could not be independently verified through comprehensive literature searches as of April 2026. In contrast, the pan‑HDAC inhibitor SAHA (vorinostat) typically exhibits IC50 values of 10–50 nM against HDAC6 but also strongly inhibits HDAC1, HDAC2, and HDAC3 at similar concentrations, leading to broader transcriptional effects [2]. If the claimed selectivity is confirmed through independent replication, this compound would offer a meaningful isozyme-selectivity advantage.

HDAC6 Epigenetics Isoform Selectivity

Oral Bioavailability Differentiation: CAS 847394-33-6 vs. Non-Alkylated Benzimidazole-Pyrrolidinone Analogs

The target compound has been reported to achieve an oral bioavailability of F = 58% in preclinical studies, attributed to the modulating effect of the 2,4‑dimethylphenyl substituents on plasma protein binding and partition coefficients [1]. This claimed value was cited from a poster presentation at the American Chemical Society National Meeting (August 2023), which could not be independently retrieved. Comparative bioavailability data from structurally similar compounds lacking the dimethylphenyl alkyl groups are not available in the open literature, precluding a quantitative comparator analysis. However, the general principle that N‑aryl alkyl substitution enhances metabolic stability and oral absorption relative to unsubstituted phenyl analogs has been demonstrated across multiple chemotypes [2].

Pharmacokinetics Oral Bioavailability Structural Optimization

Computed Physicochemical Differentiation: XLogP3 and TPSA of CAS 847394-33-6 vs. Close Structural Analogs for Blood-Brain Barrier Penetration Assessment

The target compound exhibits a computed partition coefficient XLogP3 of 4.6 and a topological polar surface area (TPSA) of 38.1 Ų, placing it within the favorable physicochemical space for CNS penetration according to established guidelines (XLogP < 5, TPSA < 90 Ų) [1]. Its non‑benzylated analog 4‑(1H‑benzimidazol‑2‑yl)‑1‑(2,4‑dimethylphenyl)pyrrolidin‑2‑one (CAS 500017‑00‑5) would be expected to have a lower XLogP due to the absence of the hydrophobic benzyl group, though experimental data are not available. The TPSA of 38.1 Ų is notably lower than that of donepezil (TPSA = 38.8 Ų), suggesting comparable passive membrane permeability potential [2]. These computed properties are predictive and should be confirmed experimentally.

Physicochemical Properties CNS Drug Design Blood-Brain Barrier

Class-Level Anti-Alzheimer's Potential: N-Benzylated Pyrrolidin-2-one Chemotype vs. Donepezil Standard

The target compound belongs to the N-benzylated (pyrrolidin‑2‑one)/(imidazolidin‑2‑one) chemotype that was rationally designed based on the donepezil pharmacophore and evaluated for anti‑Alzheimer's activity by Gupta et al. (2020) [1]. In that study, the lead compounds 10b and 18c demonstrated in vivo efficacy in scopolamine‑induced cognitive impairment models comparable to donepezil, while other series members showed satisfactory activity. The target compound (CAS 847394‑33‑6) is structurally consistent with this chemotype but was not among the specific compounds tested in that publication. Its positioning at the intersection of the benzimidazole-pyrrolidinone and donepezil-inspired chemical space supports its inclusion in AChE‑focused screening cascades, but no direct AChE IC50 data for this specific compound are available in the peer‑reviewed literature.

Alzheimer's Disease Acetylcholinesterase Inhibition Donepezil

Optimal Application Scenarios for 4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one (CAS 847394-33-6) Based on Available Evidence


HDAC6-Focused Epigenetic Screening Cascades Requiring Isoform Selectivity

Based on the reported HDAC6 inhibitory activity (IC50 < 5 nM) with selectivity over other HDAC isoforms [1], this compound is best deployed as a tool compound in biochemical HDAC6 inhibition assays and cell-based models of inflammation where HDAC6-selective pharmacology is desired. Users should independently confirm the reported potency and selectivity before integrating the compound into advanced lead optimization workflows, given the currently unverified nature of the primary data source.

CNS-Targeted Screening Libraries for Alzheimer's Disease Drug Discovery

The favorable computed CNS physicochemical profile (XLogP3 = 4.6, TPSA = 38.1 Ų) [1] and structural affiliation with the donepezil-inspired N-benzylated pyrrolidin-2-one chemotype [2] support the inclusion of this compound in acetylcholinesterase (AChE) inhibitor screening panels and CNS-focused compound collections. It is particularly suited for laboratories building SAR datasets around the benzimidazole-pyrrolidinone scaffold for neurodegenerative disease targets.

Structural Analog Discrimination Studies for Medicinal Chemistry SAR

The unique combination of N-benzylbenzimidazole, 2,4-dimethylphenyl N-substitution, and pyrrolidin-2-one core [1] makes this compound a valuable reference point for SAR studies comparing positional isomers (e.g., 2,5-dimethylphenyl and 3,5-dimethylphenyl analogs) and N-substitution variants (e.g., non-benzylated analog CAS 500017-00-5). Procurement of this compound alongside its closest analogs enables systematic exploration of how dimethylphenyl substitution pattern and N-benzylation affect target engagement and ADME properties.

In Vivo Pharmacokinetic Profiling Studies (Pending Independent Data Confirmation)

If the reported oral bioavailability of F = 58% [1] is independently confirmed, this compound could serve as a benchmark for optimizing oral exposure within the benzimidazole-pyrrolidinone series. Researchers designing in vivo PK studies should request the original ACS National Meeting poster data from the supplier or conduct independent PK assessment before committing to large‑scale in vivo pharmacology experiments.

Quote Request

Request a Quote for 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.